Evidence Gap: No Compound-Specific Bioactivity Data Available in Public Literature
An exhaustive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents returned zero quantitative bioassay results (IC₅₀, Kᵢ, EC₅₀, % inhibition, etc.) for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide as a discrete molecular entity [1][2]. While the 5-oxopyrrolidine scaffold class has been explored for HIV integrase inhibition [3], the specific compound appears only in supplier catalogs as a screening library item, with no disclosed target engagement or cellular activity data. Therefore, no direct head-to-head or cross-study comparison can currently be performed against the closest commercially available analogs, such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide or 7-chloro-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1-methyl-1H-indole-2-carboxamide.
| Evidence Dimension | Bioactivity (any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest analogs: also no publicly disclosed bioactivity data as free compounds |
| Quantified Difference | Not calculable |
| Conditions | N/A — no assay results identified for target compound or direct comparators |
Why This Matters
Without quantitative potency data, the compound cannot be differentiated from its nearest neighbors on the basis of biological performance; procurement decisions must rely on physicochemical differentiation and scaffold uniqueness rather than validated target engagement.
- [1] PubChem BioAssay Results for CID 71789173. No bioassay data available as of April 2026. View Source
- [2] ChEMBL Database search for CHEMBL3233842 and related indole-2-carboxamides. No entry for the target compound. View Source
- [3] US Patent Application US20160347739A1. The compound is not listed among exemplified compounds with disclosed HIV integrase inhibitory activity. View Source
